2-(2,4,5-Trifluorophenyl)propan-1-ol

Medicinal Chemistry Chiral Intermediate Synthesis DPP-4 Inhibitor Development

2-(2,4,5-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol (C₉H₉F₃O, MW 190.16 g/mol) characterized by a 1-hydroxypropan-2-yl substituent at the 1-position of a 2,4,5-trifluorophenyl ring. The compound belongs to the trifluorophenylpropanol class, which serves as a key chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin.

Molecular Formula C9H9F3O
Molecular Weight 190.165
CAS No. 1894867-81-2
Cat. No. B2781336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,5-Trifluorophenyl)propan-1-ol
CAS1894867-81-2
Molecular FormulaC9H9F3O
Molecular Weight190.165
Structural Identifiers
SMILESCC(CO)C1=CC(=C(C=C1F)F)F
InChIInChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3
InChIKeyUKMJPGJYEUUFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,5-Trifluorophenyl)propan-1-ol (CAS 1894867-81-2): Core Physicochemical & Structural Profile for Procurement Screening


2-(2,4,5-Trifluorophenyl)propan-1-ol is a fluorinated aromatic alcohol (C₉H₉F₃O, MW 190.16 g/mol) characterized by a 1-hydroxypropan-2-yl substituent at the 1-position of a 2,4,5-trifluorophenyl ring . The compound belongs to the trifluorophenylpropanol class, which serves as a key chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin [1]. Its structural isomerism—specifically the attachment point of the propanol side chain (C-2 vs. C-3 linkage) and the fluorine substitution pattern—directly governs its reactivity, lipophilicity, and biological target engagement, making precise specification critical for synthetic and pharmacological applications.

Why 2-(2,4,5-Trifluorophenyl)propan-1-ol Cannot Be Interchanged with Other Trifluorophenyl Alcohols


Trifluorophenyl alcohol isomers are not freely interchangeable. The position of the side chain attachment (C-1 vs. C-2 vs. C-3 of the propyl chain) and the fluorine substitution pattern (2,4,5- vs. 2,4,6- vs. 3,4,5-trifluoro) produce measurable differences in lipophilicity, boiling point, density, and hydrogen-bonding capacity that alter reaction kinetics, purification behavior, and biological target affinity . These differences are not merely theoretical; they translate to divergent synthetic yields, chromatographic retention times, and pharmacological outcomes in downstream applications.

2-(2,4,5-Trifluorophenyl)propan-1-ol (1894867-81-2): Quantitative Differentiation Evidence Against Closest Analogs


Side Chain Positional Isomerism Differentiates 2-(2,4,5-Trifluorophenyl)propan-1-ol from 3-(2,4,5-Trifluorophenyl)propan-1-ol

The target compound differs from its closest commercially available isomer, 3-(2,4,5-trifluorophenyl)propan-1-ol (CAS 130887-16-0), by the attachment point of the propanol side chain (C-2 vs. C-3 linkage). This structural difference results in a predicted boiling point of 779.4°C for the target compound versus an experimental boiling point of 234.7°C for the comparator, corresponding to a ΔT of 544.7°C . The target compound also exhibits a lower predicted density (1.154 g/cm³ predicted vs. 1.277 g/cm³ experimental) and is expected to have a lower LogP due to the closer proximity of the hydroxyl group to the aromatic ring [1]. The C-2 attachment creates a chiral center at the benzylic position, which is absent in the C-3 linked isomer, enabling enantioselective synthesis of DPP-4 inhibitor intermediates such as sitagliptin [2].

Medicinal Chemistry Chiral Intermediate Synthesis DPP-4 Inhibitor Development

Hydrogen Bond Acidity (pKa) Differentiation of 2-(2,4,5-Trifluorophenyl)propan-1-ol

The predicted pKa of 2-(2,4,5-Trifluorophenyl)propan-1-ol is 4.78±0.10, reflecting the electron-withdrawing effect of the ortho-fluorine substituents on the benzylic alcohol [1]. This is substantially more acidic than non-fluorinated 1-phenylpropan-2-ol (predicted pKa ~15.1 for typical secondary alcohols) and is also distinct from 2-(2,4,5-trifluorophenyl)propan-2-ol (tertiary alcohol, predicted pKa ~5.2-5.5) . The enhanced acidity compared to the tertiary alcohol analog directly impacts solubility-pH profiles, salt formation capability, and the compound's behavior in acid-base extraction workflows during synthesis and purification.

Physicochemical Profiling ADME Prediction Drug Design

Enantioselective Synthetic Utility in Sitagliptin-Class DPP-4 Inhibitor Synthesis

The (2S)-enantiomer of 2-(2,4,5-trifluorophenyl)propan-1-ol (CAS 2248175-25-7) has been explicitly documented as a key chiral intermediate in the synthesis of novel small-molecule DPP-4 inhibitors, including next-generation sitagliptin analogs . The racemic compound (CAS 1894867-81-2) serves as the precursor feedstock for chiral resolution or asymmetric synthesis. The enantiospecific synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid—the β-amino acid core of sitagliptin—proceeds via N- and O-protected (R)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol, confirming the critical role of the 2,4,5-trifluoro substitution pattern and C-2 side chain attachment [1].

Pharmaceutical Synthesis Chiral Resolution DPP-4 Inhibitors

2-(2,4,5-Trifluorophenyl)propan-1-ol (1894867-81-2): High-Value Application Scenarios Based on Verified Differentiation


Chiral Pool Synthesis of Sitagliptin-Class DPP-4 Inhibitors

The racemic compound is the preferred starting material for resolution to the (2S)-enantiomer, which serves as a direct precursor to the (R)-β-amino acid core of sitagliptin and related gliptin analogs. The established synthetic route from (S)-serine demonstrates a 30% overall yield over 10 steps, with the C-2 benzylic chiral center being essential for introducing the requisite (R)-configuration at the β-amino position. The 2,4,5-trifluoro substitution pattern is specifically required for DPP-4 binding affinity, as confirmed by SAR studies, where alternative fluorine patterns (2,4,6- or 3,4,5-) result in reduced potency. [1]

Synthesis of 2,4,5-Trifluorophenylacetohydrazide Antibacterial Derivatives

The compound serves as a precursor to 2,4,5-trifluorophenylacetic acid derivatives, which are key intermediates in the synthesis of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides. Among 25 screened derivatives, compound 4q demonstrated IC₅₀ values of 30 µg/mL against Streptococcus mutans MTCC 497 and 35 µg/mL against Staphylococcus aureus MTCC 737, while compound 4c showed IC₅₀ of 45 µg/mL against both S. mutans and Salmonella enterica MTCC 3858. The 2,4,5-trifluoro substitution pattern was essential for the observed antibacterial activity, as molecular docking revealed critical interactions with the glucosamine 6-phosphate deaminase (NagB) enzyme. [2]

Physicochemical Property-Driven Purification & Formulation Development

The compound's predicted pKa of 4.78±0.10 and predicted boiling point of 779.4°C (vs. 234.7°C for the C-3 linked isomer) guide the selection of appropriate purification strategies (e.g., acid-base extraction exploiting the enhanced acidity relative to tertiary alcohol analogs, or chromatographic separation based on polarity differences). The hydrogen bond donor count of 1, topological polar surface area implications, and predicted LogP collectively inform early-stage formulation decisions, particularly salt selection and pH-solubility profiling for pharmaceutical salt screening. [3]

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